Structural and Spectroscopic Elucidation of 3-Bromo-4-(cyclopropylmethoxy)oxolane: A Comprehensive NMR Guide
Structural and Spectroscopic Elucidation of 3-Bromo-4-(cyclopropylmethoxy)oxolane: A Comprehensive NMR Guide
Executive Summary
The functionalized tetrahydrofuran (oxolane) derivative, 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS 1602202-12-9), is a highly versatile building block utilized in advanced medicinal chemistry and drug development. The presence of two adjacent stereocenters (C-3 and C-4) introduces significant structural complexity, yielding distinct cis and trans diastereomers.
For researchers and application scientists, accurately assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule is critical for verifying synthetic success, determining diastereomeric ratios, and mapping 3D conformations. This whitepaper provides an in-depth, mechanistically grounded guide to the NMR spectral topography of 3-Bromo-4-(cyclopropylmethoxy)oxolane, combining theoretical causality with field-proven experimental protocols.
Structural Topography & Mechanistic Causality
To understand the NMR spectrum of this compound, one must first deconstruct its chemical environment. The molecule consists of three primary domains:
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The Oxolane Core: A five-membered oxygen-containing heterocycle that adopts a rapid envelope/half-chair conformational equilibrium.
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The Halogen Environment (C-3): The highly electronegative bromine atom exerts a strong inductive deshielding effect on the α -proton and a heavy-atom effect on the α -carbon.
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The Ether Appendage (C-4): The cyclopropylmethoxy group introduces both an oxygen-mediated deshielding effect at C-4 and a unique diamagnetic shielding zone generated by the strained σ -bonds of the cyclopropyl ring.
Fig 1: Primary scalar coupling network and key NOE correlations for structural elucidation.
1 H NMR Chemical Shift Analysis
The 1 H NMR spectrum (typically acquired in CDCl 3 at 400 MHz or higher) is characterized by distinct regions corresponding to the halogenated core, the ether linkage, and the highly shielded cyclopropyl ring.
Mechanistic Breakdown of Proton Shifts
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H-3 (CH-Br): The proton at the C-3 position is heavily deshielded by the inductive pull of the adjacent bromine atom. Drawing from baseline data for 3-bromotetrahydrofuran, this proton typically resonates as a complex multiplet near 4.40 ppm [1].
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H-4 (CH-O): The proton α to the ether oxygen is similarly deshielded but to a slightly lesser extent than the brominated position, appearing around 4.15 ppm .
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Diastereotopic Ring Protons (H-2 and H-5): Because C-3 and C-4 are chiral centers, the methylene protons at C-2 and C-5 are diastereotopic. They will appear as distinct doublet-of-doublets (dd) or complex multiplets due to geminal coupling ( 2J≈9−10 Hz) and vicinal coupling to H-3 and H-4.
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Cyclopropyl Shielding: The cyclopropylmethoxy moiety exhibits distinct upfield signals. The strained C-C bonds of the cyclopropyl ring create a local diamagnetic anisotropic shielding cone. Consequently, the methine (CH) proton appears near 1.05 ppm , while the methylene (CH 2 ) protons are pushed exceptionally far upfield into the 0.25 - 0.55 ppm range[2][3].
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Expected Shift ( δ , ppm) | Multiplicity | Integration | Causality / Assignment Notes |
| H-3 | 4.35 – 4.45 | m | 1H | Deshielded by adjacent Br atom. |
| H-2a | 4.15 – 4.25 | dd | 1H | α to ring oxygen, diastereotopic. |
| H-4 | 4.10 – 4.20 | m | 1H | Deshielded by ether oxygen. |
| H-2b | 3.90 – 4.00 | dd | 1H | α to ring oxygen, diastereotopic. |
| H-5a | 3.85 – 3.95 | dd | 1H | α to ring oxygen, diastereotopic. |
| H-5b | 3.70 – 3.80 | dd | 1H | α to ring oxygen, diastereotopic. |
| O-CH 2 | 3.30 – 3.45 | d or m | 2H | Exocyclic ether linkage; often second-order. |
| CH (Cyclo) | 1.00 – 1.15 | m | 1H | Shielded by cyclopropyl ring current. |
| CH 2 (Cyclo) | 0.45 – 0.65 | m | 2H | Diastereotopic ring protons (trans to ether). |
| CH 2 (Cyclo) | 0.20 – 0.35 | m | 2H | Diastereotopic ring protons (cis to ether). |
Stereochemical Differentiation via the Karplus Equation
Determining the relative stereochemistry (cis vs. trans) of the C-3/C-4 substituents relies heavily on the Karplus relationship. The 3JH3−H4 coupling constant is dictated by the dihedral angle between these two protons[4]:
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Trans Isomer: The substituents adopt a pseudo-diequatorial or pseudo-diaxial arrangement. The dihedral angle between H-3 and H-4 is roughly 100°–120°, resulting in a small coupling constant ( 3J≈1−3 Hz) .
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Cis Isomer: The substituents are forced into a pseudo-axial/pseudo-equatorial arrangement. The dihedral angle between H-3 and H-4 is small (~0°–40°), resulting in a larger coupling constant ( 3J≈5−7 Hz) .
13 C NMR Chemical Shift Analysis
The 13 C NMR spectrum provides a clear, unambiguous map of the carbon skeleton, highly sensitive to substituent electronegativity and steric compression.
Mechanistic Breakdown of Carbon Shifts
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Oxygen α -Effects: Carbons directly attached to oxygen (C-2, C-5, C-4, and the exocyclic O-CH 2 ) will all resonate in the downfield aliphatic region (70 - 85 ppm ). C-4 is typically the most deshielded due to the combined α -ether effect and the β -halogen effect.
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Bromine Heavy-Atom Effect: Unlike oxygen, bromine is a large, polarizable atom. While it deshields protons, its effect on 13 C shifts is less dramatic than oxygen due to the "heavy atom effect" (spin-orbit coupling), placing C-3 typically in the 48 - 52 ppm range[1].
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Cyclopropyl Ring: The carbons of the cyclopropyl ring are highly shielded due to their unique sp2 -like hybridization and ring strain, appearing at the extreme upfield edge of the spectrum (3 - 12 ppm ).
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Expected Shift ( δ , ppm) | Carbon Type | Causality / Assignment Notes |
| C-4 | 78.0 – 82.0 | CH | α to ether oxygen, β to bromine. |
| C-2 | 74.0 – 76.0 | CH 2 | α to ring oxygen, β to bromine. |
| C-O (Alkyl) | 73.0 – 75.0 | CH 2 | Exocyclic ether carbon. |
| C-5 | 71.0 – 73.0 | CH 2 | α to ring oxygen, β to ether oxygen. |
| C-3 | 48.0 – 52.0 | CH | α to bromine (heavy atom effect). |
| CH (Cyclo) | 10.0 – 12.0 | CH | Cyclopropyl methine carbon. |
| CH 2 (Cyclo) | 3.0 – 5.0 | CH 2 | Cyclopropyl methylene carbons (2x). |
Self-Validating Experimental Protocol
To achieve high-fidelity spectral data capable of resolving the complex diastereotopic splitting patterns of 3-Bromo-4-(cyclopropylmethoxy)oxolane, researchers must employ a rigorous, self-validating acquisition workflow.
Fig 2: Self-validating NMR acquisition workflow for high-fidelity spectral data.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl 3 (containing 0.03% v/v TMS as an internal standard). Ensure no particulate matter remains, filtering through glass wool if necessary to prevent magnetic susceptibility artifacts.
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Probe Tuning and Matching: Insert the sample into a ≥ 400 MHz spectrometer. Manually tune and match the probe for both 1 H and 13 C nuclei. This ensures maximum power transfer and optimal signal-to-noise ratio (SNR).
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Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3 . Perform 3D gradient shimming (optimizing Z0 through Z5) to achieve a highly homogenous magnetic field. A well-shimmed sample is mandatory to resolve the fine 3JH3−H4 coupling constants required for stereochemical assignment.
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1D Acquisition:
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1 H NMR: Run a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of at least 2 seconds. Acquire 16–32 scans.
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13 C NMR: Run a proton-decoupled sequence (zgpg30) with a D1 of 2-3 seconds. Acquire ≥ 512 scans to ensure adequate SNR for the unprotonated/quaternary-like signals.
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2D Correlation (If Diastereomeric Mixtures are Present): If the sample is a mixture of cis and trans isomers, 1D spectra will exhibit overlapping multiplets. Acquire a 1 H- 1 H COSY to trace the H-2 → H-3 → H-4 → H-5 spin system, and a 1 H- 13 C HSQC to unambiguously link the diastereotopic protons to their respective carbons.
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Data Processing: Apply an exponential window function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct the spectrum manually to ensure accurate integration of the cyclopropyl multiplets.
References
- BenchChem. "3-Bromotetrahydrofuran|CAS 19311-37-6". BenchChem Catalog.
- National Institutes of Health (NIH). "Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents". PMC.
- PubChem. "(Methoxymethyl)cyclopropane | C5H10O | CID 547064". National Center for Biotechnology Information.
- American Chemical Society (ACS). "Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles". The Journal of Organic Chemistry.
